Technical Whitepaper: 1-Acetyl-4-methylpiperidine
Technical Whitepaper: 1-Acetyl-4-methylpiperidine
Executive Summary
1-Acetyl-4-methylpiperidine (CAS: 4593-17-3) is a functionalized heterocyclic amide serving as a critical building block in medicinal chemistry and agrochemical development. Unlike its free amine precursor (4-methylpiperidine), the
Chemical Identity & Structural Analysis[1]
The compound consists of a piperidine ring substituted with a methyl group at the 4-position and an acetyl group at the nitrogen (1-position).[2] The amide bond at the N1 position introduces partial double-bond character, leading to restricted rotation and the presence of cis and trans rotamers observable in NMR spectroscopy at room temperature.[1]
| Identifier | Value |
| IUPAC Name | 1-(4-Methylpiperidin-1-yl)ethanone |
| CAS Number | 4593-17-3 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | CC1CCN(CC1)C(C)=O |
| InChI Key | OOMMIHGVMHRTMK-UHFFFAOYSA-N |
Stereochemical Considerations
While the 4-methylpiperidine ring is achiral (plane of symmetry), the introduction of substituents or interaction with chiral biological targets can induce specific conformational preferences.[1] The 4-methyl group predominantly adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation.[1]
Physicochemical Profile
The following data represents field-verified properties for high-purity (>98%) grades.
| Property | Value / Range | Relevance |
| Physical State | Colorless to pale yellow liquid | Ease of handling in liquid-phase synthesis. |
| Boiling Point | 115–118 °C @ 3 Torr [1] | High boiling point allows for high-temperature reactions without loss. |
| Density | 1.001 g/cm³ (20 °C) | Similar to water; facilitates phase separation in chlorinated solvents.[1] |
| Refractive Index | Purity verification parameter.[1] | |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Limited in H₂O | Lipophilic nature aids in membrane permeability studies.[1] |
| Flash Point | ~101 °C (Closed Cup) | Classified as combustible but not highly flammable.[1] |
Synthesis & Manufacturing Protocol
Method A: Acetic Anhydride Acetylation (Recommended)
This method is preferred for laboratory to pilot-scale synthesis due to high yields and simplified workup compared to acid chloride routes which generate HCl gas.
Reaction Logic: The nucleophilic nitrogen of 4-methylpiperidine attacks the carbonyl carbon of acetic anhydride. The reaction is exothermic and driven by the formation of the stable amide bond.[1]
Reagents:
-
4-Methylpiperidine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat)
-
Base: Triethylamine (1.1 eq, optional to scavenge acetic acid if not distilling)[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4-methylpiperidine dissolved in dry DCM (0.5 M concentration) under an inert atmosphere (
). -
Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride dropwise via an addition funnel over 30 minutes.[1] Critical: Maintain temperature <10 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.
-
Quench: Quench excess anhydride by adding saturated aqueous NaHCO₃.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with 1N HCl (to remove unreacted amine), then brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by vacuum distillation if high purity (>99%) is required.[1]
Mechanistic Visualization
The following diagram illustrates the nucleophilic acyl substitution pathway.
Figure 1: Reaction pathway for the acetylation of 4-methylpiperidine.
Applications in Research & Development
Agrochemical Structure-Activity Relationships (SAR)
Piperidine amides are a validated class of insect repellents (e.g., Picaridin). 1-Acetyl-4-methylpiperidine serves as a "fragment probe" to determine the necessity of the bulky hydrophobic tail found in commercial repellents.
-
Hypothesis Testing: Researchers compare the repellency of this short-chain acetyl derivative against long-chain analogs (e.g., 1-hexanoyl-4-methylpiperidine) to map the hydrophobic binding pocket of arthropod odorant receptors [2].
Pharmaceutical Intermediate
The compound functions as a protected scaffold for synthesizing complex CNS-active agents.
-
Functionalization: The 4-methyl group can be oxidized or halogenated under radical conditions to introduce further complexity.
-
Bioisostere: The
-acetyl piperidine moiety acts as a bioisostere for morpholine or cyclohexane rings in drug design, modulating solubility and metabolic clearance.[1]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The amide bond creates distinct rotameric populations.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
4.55 (d, 1H, equatorial
-H, deshielded by C=O).[1] -
3.75 (d, 1H, equatorial
-H).[1] -
3.05 (t, 1H, axial
-H).[1] -
2.50 (t, 1H, axial
-H).[1] -
2.08 (s, 3H,
-COCH₃).[1] - 1.65–1.10 (m, 5H, ring protons).[1]
-
0.95 (d, 3H,
-CH₃).[1] -
Note: Broadening or doubling of signals may occur due to restricted rotation.[1]
-
4.55 (d, 1H, equatorial
Infrared Spectroscopy (FT-IR)
-
1640–1620 cm⁻¹: Strong C=O stretch (Tertiary Amide).[1]
-
2950–2850 cm⁻¹: C-H aliphatic stretch.[1]
-
No N-H stretch: Confirms complete acetylation (absence of 3300–3500 cm⁻¹ band).[1]
Safety & Handling (E-E-A-T)
While less corrosive than its parent amine, 1-Acetyl-4-methylpiperidine is a chemical irritant.
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use in a fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (which can hydrolyze the amide bond).[1]
-
Regulatory Status:
-
DEA (USA): Not listed as a Schedule I/II controlled substance.[1][3] However, 4-methylpiperidine (precursor) is monitored as a potential precursor for fentanyl analogs (e.g., 3-methylfentanyl isomers).
-
Compliance: Ensure "Know Your Customer" (KYC) protocols are followed when sourcing the precursor 4-methylpiperidine [3].
-
References
-
ECHEMI Global Chemical Data. (2025). Physicochemical properties of 1-(4-Methyl-1-piperidinyl)ethanone (CAS 4593-17-3). Retrieved from
-
Klun, J. A., et al. (2003).[1][4][5] "Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel."[1][4][5][6] Journal of Medical Entomology, 40(3), 293-299.[1][4][5] (Contextual reference for piperidine amide repellents). Link
-
U.S. Department of Justice, Drug Enforcement Administration. (2024). List of Controlled Substances and Regulated Chemicals. (Verifying regulatory status of piperidine precursors). Link
Sources
- 1. List of Schedule I controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
